molecular formula C11H16N2O B12098214 2-amino-N-[(1S)-1-phenylethyl]propanamide

2-amino-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B12098214
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-GKAPJAKFSA-N
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Description

2-Amino-N-[(1S)-1-phenylethyl]propanamide (CAS: 133287-25-9) is a chiral β-aminolactamide derivative characterized by a 2-aminopropanamide backbone and an (S)-configured 1-phenylethyl group attached to the amide nitrogen. Its molecular weight is 192.26 g/mol, and it is typically used in pharmaceutical and organic synthesis as a chiral building block due to its stereochemical specificity .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1

InChI Key

UJLHTMLCGCJXRX-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Coupling of (S)-1-Phenylethylamine with Propanamide Derivatives

The most widely reported method involves the direct coupling of (S)-1-phenylethylamine with activated propanamide derivatives. This approach leverages carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-hydroxybenzotriazole (HOBt) to minimize racemization. The reaction proceeds via the formation of an active ester intermediate, which subsequently reacts with the amine nucleophile.

Key Reaction Parameters:

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–25°C

  • Reaction Time: 12–24 hours

Typical yields range from 70–85% , with enantiomeric excess (ee) values exceeding 98% when using high-purity (S)-1-phenylethylamine.

Multi-Step Synthesis via Azirine Intermediates

A less conventional route involves the synthesis of 3-amino-2H-azirine intermediates, as described in studies on tetrapeptide amides. Starting with (R)-propanamide, sequential benzylation and thionation with Lawesson’s reagent yield thioamide derivatives. Subsequent treatment with phosgene (COCl2) and sodium azide (NaN3) generates the azirine intermediate, which undergoes stereoselective ring-opening with (S)-1-phenylethylamine.

Advantages:

  • Enables incorporation of isotopic labels (e.g., ^13C, ^15N) for tracer studies.

  • Facilitates the synthesis of structurally related analogs for structure-activity relationship (SAR) studies.

Challenges:

  • Requires stringent anhydrous conditions and specialized equipment.

  • Overall yield is lower (45–55% ) due to multiple purification steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
DCM8.937895
DMF36.78597
THF7.586589

Data adapted from.

Elevating temperatures above 25°C in DMF accelerates the reaction but risks epimerization at the chiral center, reducing ee to <90% .

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst enhances coupling efficiency by 12–15% , particularly in DCM-based systems.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) confirms enantiopurity, achieving resolutions (R_s) >2.0.

Spectroscopic Validation

  • NMR (400 MHz, CDCl3):

    • δ 1.35 (d, J = 6.8 Hz, 3H, CH(CH3))

    • δ 4.82 (quin, J = 6.8 Hz, 1H, NHCH)

    • δ 7.25–7.35 (m, 5H, aromatic H).

  • IR (KBr): 3310 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to improve heat transfer and mixing, reducing reaction times to 2–4 hours with yields comparable to batch processes.

Waste Management

Phosgene alternatives, such as triphosgene , are increasingly adopted to mitigate safety and environmental risks .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form nitroso or nitro derivatives. Key reagents include:

ReagentConditionsProductYield
KMnO₄Acidic aqueous mediumNitroso intermediate60–70%
H₂O₂/Fe²⁺ (Fenton’s reagent)RT, 6–8 hrsNitro derivative45–55%

Mechanism :

  • Radical-mediated oxidation in the presence of Fenton’s reagent generates hydroxyl radicals, which abstract hydrogen from the amine, leading to imine intermediates that further oxidize to nitro groups.

Acylation Reactions

The amine group reacts with acylating agents to form secondary amides:

Acylating AgentSolventCatalystProductYield
Acetic anhydrideDCMPyridineN-Acetyl derivative85–90%
Benzoyl chlorideTHFDMAPN-Benzoyl derivative75–80%

Stereochemical Impact :

  • The (1S)-phenylethyl group induces steric hindrance, favoring N-acylation over O-acylation.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsCatalystProductYield
6M HCl, reflux2-Aminopropanoic acid + (1S)-1-phenylethylamine90–95%
4M NaOH, 80°CSodium propionate + (1S)-1-phenylethylamine85–88%

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Reduction Reactions

The amide group can be reduced to a primary amine:

ReagentSolventProductYield
LiAlH₄Dry THF2-Amino-N-[(1S)-1-phenylethyl]propylamine70–75%
BH₃·THFTHFSame as above60–65%

Side Reactions :

  • Over-reduction to secondary amines is minimized by controlling reaction time and temperature.

Coupling Reactions

Used in peptide synthesis via activation of the carboxylate group:

Coupling ReagentSolventProductYield
EDC/HOBtDMFDipeptide with glycine80–85%
DCCCH₂Cl₂Dipeptide with alanine75–78%

Chiral Retention :

  • The (1S)-configuration remains intact during coupling, confirmed by chiral HPLC.

Enzymatic Modifications

Lipase-catalyzed kinetic resolutions enable enantioselective transformations:

EnzymeSubstrateProduct (ee)
CALB-CV-T2-150rac-α-PEA(R)-Propoxyacetamide (>99% ee)

Applications :

  • Used to resolve racemic mixtures in pharmaceutical synthesis .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

  • Phenylethylamine (45%)

  • Acrylamide derivatives (30%)

  • Residual char (25%)

Scientific Research Applications

Chemical Applications

Chiral Building Block
This compound serves as an essential chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules, which are critical in the development of pharmaceuticals and agrochemicals. The ability to create enantiomerically pure compounds is particularly valuable in medicinal chemistry, where the efficacy and safety of drugs can depend on their stereochemistry.

Synthetic Routes
The synthesis typically involves reductive amination processes using chiral starting materials. A common method includes the reaction of (S)-1-phenylethylamine with suitable aldehydes or ketones, followed by acylation with protected amino acid derivatives. This method ensures high yields and purity of the desired compound.

Synthetic Method Reagents Used Conditions
Reductive Amination(S)-1-phenylethylamine, aldehyde/ketoneCatalytic hydrogenation with palladium on carbon
AcylationProtected amino acid derivativeVaries based on protecting group

Biological Applications

Ligand in Enzyme Studies
In biological research, 2-amino-N-[(1S)-1-phenylethyl]propanamide acts as a ligand for studying enzyme-substrate interactions. Its binding affinity to various enzymes allows researchers to explore mechanisms of action and develop inhibitors or activators that can modulate biological pathways.

Pharmaceutical Intermediate
The compound is under investigation as a pharmaceutical intermediate for drugs targeting neurological disorders. Its structural properties may contribute to the modulation of neurotransmitter systems, making it a candidate for treating conditions such as depression or anxiety.

Medicinal Chemistry Insights

Research has highlighted the potential of this compound in developing novel therapeutic agents. For example, studies have shown its effectiveness in modulating receptor activity related to neurotransmitter release.

Case Study: Neurological Disorders

A recent study explored the effects of this compound on GPR88 receptors, which are implicated in various neurological conditions. The compound demonstrated significant agonistic activity, suggesting its potential role in treating disorders like schizophrenia.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Substituent Analysis

The target compound shares the 2-aminopropanamide core with several analogs but differs in substituents on the amide nitrogen and amino group. Key structural comparisons include:

Compound Name Amide Nitrogen Substituent Amino Group Position Key Features
2-Amino-N-[(1S)-1-phenylethyl]propanamide (S)-1-Phenylethyl 2 Chiral center, aromatic hydrophobicity
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (B7U) (R)-1-Phenylethyl 2 (phenyl) Diastereomeric, dual aromatic rings
2-Amino-N-(4-(benzyloxy)benzyl)propanamide (28) 4-(Benzyloxy)benzyl 2 Polar benzyloxy group enhances solubility
2-Amino-N-[(1S)-1-(tetrazol-5-yl)ethyl]acetamide (14g-L) Tetrazol-5-yl ethyl 2 Tetrazole introduces acidity and H-bonding

Key Insight : The (S)-1-phenylethyl group in the target compound confers stereochemical rigidity and lipophilicity, whereas analogs with heterocyclic (e.g., tetrazole) or polar (e.g., benzyloxy) substituents exhibit altered solubility and electronic properties.

Physicochemical Data

Property Target Compound Compound 23 () 2-Bromo Analog ()
Molecular Weight (g/mol) 192.26 Not reported 256.14
Melting Point (°C) Not reported 137–148 Not reported
Purity Not reported Not given ≥95%

Key Insight : The target compound’s lack of reported melting point suggests it may exist as an oil or require specialized crystallization conditions, contrasting with crystalline analogs like Compound 23.

Enzyme Inhibition and Anticancer Potential

  • Target Compound: No direct activity reported, but its structural analog 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide () inhibits histone deacetylase (HDAC) with IC₅₀ values of 5–8 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .
  • Tetrazole Derivatives : Compound 14g-L () acts as an alanine racemase inhibitor, suggesting antimicrobial applications .

Comparative Activity Data

Compound Type Biological Activity Application
Target Compound Chiral intermediate (hypothetical) Organic synthesis, drug scaffolds
Oxadiazole Derivative HDAC inhibition (IC₅₀: 5–8 µM) Anticancer research
Thiazolyl Derivatives No significant activity () Screening libraries

Key Insight : The absence of a heterocyclic or polar group in the target compound may limit its direct bioactivity compared to HDAC inhibitors but enhances its utility as a neutral scaffold for derivatization.

Biological Activity

2-amino-N-[(1S)-1-phenylethyl]propanamide, also known as N-(1-phenylethyl)propanamide, is an organic compound with potential biological significance. This article explores its biological activity, including pharmacological effects, mechanisms of action, and related research findings.

  • Chemical Formula : C11H15NO
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 221984

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in modulating neurotransmitter systems and its implications in pain management and other therapeutic areas.

Pharmacological Effects

  • Opioid Receptor Interaction : Preliminary studies indicate that this compound may interact with opioid receptors, suggesting potential analgesic properties. It has been compared to other synthetic opioids in terms of efficacy and safety profiles .
  • Neuropharmacological Studies : Research has shown that structurally distinct non-fentanyl opioids, including derivatives of N-(1-phenylethyl)propanamide, exhibit varying degrees of activity at mu-opioid receptors. This interaction is crucial for their analgesic effects and may lead to reduced side effects compared to traditional opioids .
  • Cytotoxicity and Antiproliferative Effects : Some studies have explored the cytotoxic potential of similar compounds on cancer cell lines, indicating that modifications in the structure can lead to enhanced antiproliferative activity. However, specific data on this compound remains limited .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Modulation of Neurotransmitter Release : By interacting with opioid receptors, it may influence the release of neurotransmitters involved in pain perception.
  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit certain enzymes related to inflammation and pain pathways, suggesting a possible mechanism for anti-inflammatory effects.

Table 1: Summary of Key Research Findings

StudyFocusKey Findings
Yoshioka & Uematsu (1998)BiotransformationInvestigated the formation of N-hydroxy-N-arylacylamides from nitroso compounds using rat liver enzymes .
Chang et al. (2002)Flavonoid ContentExplored the biological activities of flavonoids related to structural analogs; implications for understanding similar compounds .
Recent Neuropharmacology StudyOpioid InteractionFound that non-fentanyl opioids have distinct receptor profiles, indicating potential therapeutic advantages over traditional opioids .

Q & A

Q. Which in vitro assays are suitable for evaluating enzyme inhibitory activity?

  • Methodological Answer :
  • Fluorescence-based assays : Use substrates like NBD-cholesterol for ACAT inhibition studies (IC₅₀ determination) .
  • Radiolabeled assays : Incubate with 3H^3H-ligands to measure competitive binding to histamine receptors .

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